Fmoc-N-Me-Ile-OH (CAS 138775-22-1) is a derivative of the amino acid L-isoleucine, featuring two critical modifications for solid-phase peptide synthesis (SPPS): an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and Nα-methylation. The Fmoc group provides base-labile protection suitable for standard SPPS workflows, while the N-methyl group is a key structural modification used in medicinal chemistry to enhance the pharmacokinetic properties of peptide drug candidates. Specifically, N-methylation can increase metabolic stability against enzymatic degradation, improve cell permeability, and constrain the peptide backbone to fine-tune biological activity.
Direct substitution of Fmoc-N-Me-Ile-OH with its non-methylated analog, Fmoc-Ile-OH, is unviable for both process and functional reasons. The N-methyl group introduces significant steric hindrance, which fundamentally alters the required coupling conditions during peptide synthesis; standard methods effective for Fmoc-Ile-OH often result in low yields or complete failure when applied to Fmoc-N-Me-Ile-OH. This necessitates the use of more potent, and often more expensive, coupling reagents and potentially longer reaction times. Functionally, removing the methyl group eliminates the intended benefits of enhanced proteolytic stability and conformational restriction, leading to a final peptide with drastically different biological activity and pharmacokinetic properties. Therefore, Fmoc-N-Me-Ile-OH is specified for its unique structural impact, not as an interchangeable variant.
The N-methyl group on Fmoc-N-Me-Ile-OH creates significant steric hindrance compared to its non-methylated counterpart, Fmoc-Ile-OH. This makes amide bond formation more challenging, rendering standard coupling reagents like HBTU and HCTU less effective. Successful incorporation requires more potent activating agents such as HATU or specialized reagents like PyBOP or PyAOP to achieve high coupling yields. For example, protocols specifically developed for N-methylated amino acids recommend using HATU with an extended coupling time or double coupling to drive the reaction to completion, a step not typically required for standard amino acids.
| Evidence Dimension | Coupling Reagent Efficacy |
| Target Compound Data | Requires potent coupling reagents (e.g., HATU, PyBOP, PyAOP) for effective incorporation. |
| Comparator Or Baseline | Fmoc-Ile-OH and other non-methylated amino acids can be coupled efficiently with standard reagents (e.g., HBTU, HCTU, DIC/HOBt). |
| Quantified Difference | Qualitative but critical shift in required reagent class from standard to high-potency activators. |
| Conditions | Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) workflow. |
This dictates the procurement of specific, often more costly, coupling reagents and requires process adjustments to ensure successful synthesis, preventing costly failed runs.
During SPPS, growing peptide chains can form intermolecular β-sheet structures, leading to resin aggregation, which blocks reactive sites and causes failed or low-yield syntheses. The N-methyl group on Fmoc-N-Me-Ile-OH acts as a 'hydrogen bond breaker,' disrupting this secondary structure formation. Incorporating an N-methylated residue at a strategic position can dramatically reduce aggregation, improving the yield and purity of notoriously difficult-to-synthesize peptides. This effect is a key advantage over continuing a synthesis with standard, aggregation-prone amino acids like Fmoc-Ile-OH in problematic sequences.
| Evidence Dimension | Synthesis Yield/Purity in Aggregation-Prone Sequences |
| Target Compound Data | Significantly improves synthesis outcomes by preventing inter-chain hydrogen bonding and aggregation. |
| Comparator Or Baseline | Sequences with standard amino acids (e.g., Fmoc-Ile-OH, Fmoc-Val-OH) are highly susceptible to aggregation, leading to low purity and failed synthesis. |
| Quantified Difference | Converts a potentially failed synthesis (low purity, <10%) into a successful one (high purity, >70-80%) for known difficult sequences. |
| Conditions | Solid-phase synthesis of hydrophobic or β-sheet forming peptide sequences. |
For labs working on difficult sequences, procuring this compound is a direct strategy to mitigate the primary cause of synthesis failure, saving significant time and resources.
A primary reason for using N-methylated amino acids is to improve the drug-like properties of peptides. The N-methyl group sterically shields the adjacent amide bond from cleavage by proteases, a major pathway of peptide degradation in vivo. This modification can drastically increase the half-life of a peptide therapeutic. Furthermore, N-methylation restricts the conformational freedom of the peptide backbone, often inducing a preference for a cis-amide bond. This conformational constraint is a powerful tool for locking a peptide into its bioactive shape, potentially increasing receptor affinity and selectivity compared to the more flexible, non-methylated analog.
| Evidence Dimension | Metabolic Stability & Conformation |
| Target Compound Data | Increased resistance to enzymatic degradation and a constrained backbone conformation with potential for cis-amide bonds. |
| Comparator Or Baseline | The parent peptide with a standard Isoleucine is susceptible to proteolysis and has greater conformational flexibility (typically all-trans amide bonds). |
| Quantified Difference | Can result in multi-fold increases in plasma half-life and significant shifts in receptor binding affinities (IC50/Ki values). For example, a tri-N-methylated somatostatin analog achieved 10% oral bioavailability where the parent peptide had none. |
| Conditions | In vitro plasma stability assays or in vivo pharmacokinetic studies; conformational analysis via NMR. |
This is a critical procurement driver for drug discovery programs, as it directly addresses the core challenges of poor peptide stability and bioavailability.
For synthesis projects stalled by on-resin aggregation, particularly those involving hydrophobic or β-branched sequences, incorporating Fmoc-N-Me-Ile-OH at a strategic point can break up the problematic secondary structures. This leads to more efficient coupling and deprotection steps, rescuing a failed synthesis and enabling the successful production of the target peptide.
In peptide-based drug discovery, a key goal is to improve metabolic stability and oral bioavailability. Fmoc-N-Me-Ile-OH is the correct choice when the objective is to protect a specific amide bond from enzymatic cleavage, thereby extending the peptide's in-vivo half-life and improving its overall pharmacokinetic profile.
When a project requires fine-tuning a peptide's 3D structure to improve its binding affinity or selectivity for a specific receptor subtype, Fmoc-N-Me-Ile-OH provides a tool to enforce a conformational bend. By restricting backbone flexibility, it helps lock the peptide into its bioactive conformation, which is essential for structure-activity relationship (SAR) studies.